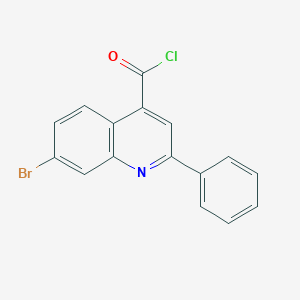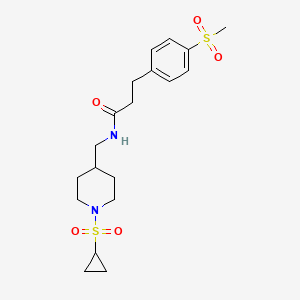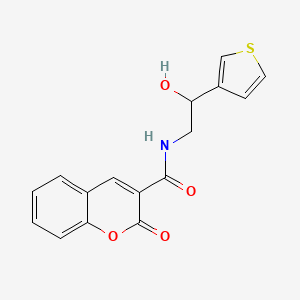
N-methylthiophen-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthiophen-3-amine hydrochloride typically involves the methylation of thiophen-3-amine. One common method is the reaction of thiophen-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The resulting N-methylthiophen-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-methylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
N-methylthiophen-3-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of N-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-3-amine: The parent compound without the methyl group.
N-ethylthiophen-3-amine: An ethyl derivative of thiophen-3-amine.
N-methylthiophen-2-amine: A positional isomer with the amine group at the 2-position.
Uniqueness
N-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its reactivity and interaction with biological targets compared to its non-methylated counterpart .
Propiedades
IUPAC Name |
N-methylthiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-6-5-2-3-7-4-5;/h2-4,6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMVYEYCNBKTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CSC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)


![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2818443.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2818448.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)


![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/new.no-structure.jpg)
